molecular formula C17H17ClN2O3S2 B2764289 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946369-45-5

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2764289
CAS No.: 946369-45-5
M. Wt: 396.9
InChI Key: ABZSIDJHAKHPST-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with the molecular formula C17H17ClN2O3S2 and a molecular weight of 396.9 This compound is notable for its unique structure, which includes a quinoline ring, a thiophene ring, and a sulfonamide group

Preparation Methods

The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the sulfonamide group. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The quinoline and thiophene rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and quinoline derivatives. Compared to these, 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is unique due to its combination of a quinoline ring, a thiophene ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c18-15-7-8-16(24-15)25(22,23)19-13-6-5-11-2-1-9-20(14(11)10-13)17(21)12-3-4-12/h5-8,10,12,19H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZSIDJHAKHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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